3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a nitrobenzoate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the intermediate compounds, which are then combined to form the final product. Common synthetic routes may include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with formamide under acidic conditions to form 4-chlorophenylformamide.
Acetylation: The 4-chlorophenylformamide is then acetylated using acetic anhydride to form 2-[(4-chlorophenyl)formamido]acetamide.
Imination: The acetylated intermediate undergoes imination with formaldehyde to form the imino derivative.
Esterification: Finally, the imino derivative is reacted with 4-nitrobenzoic acid in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the ester, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which may further react to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein binding due to its complex structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl and nitrobenzoate groups may play a role in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in having ester functionality but lacks the complex structure and functional groups of the target compound.
Acetylacetone: Another compound with keto-enol tautomerism but simpler in structure compared to the target compound.
Uniqueness
3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its complex structure allows for a wide range of chemical modifications and applications, setting it apart from simpler compounds.
Properties
Molecular Formula |
C23H17ClN4O6 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17ClN4O6/c24-18-8-4-16(5-9-18)22(30)25-14-21(29)27-26-13-15-2-1-3-20(12-15)34-23(31)17-6-10-19(11-7-17)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+ |
InChI Key |
XVKZKVPAFICUNJ-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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